molecular formula C13H11ClN2O3 B8377436 5-Chloro-1-(3-methoxyphenacyl)pyrimidin-2-one

5-Chloro-1-(3-methoxyphenacyl)pyrimidin-2-one

Cat. No. B8377436
M. Wt: 278.69 g/mol
InChI Key: BKNZGUVLXOFZGR-UHFFFAOYSA-N
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Patent
US04636509

Procedure details

A solution of 5-chloropyrimidin-2-one (504 mg) and 2-bromo-3'-methoxyacetophenone (880 mg) in triethylamine (1 ml) and ethanol (50 ml) was stirred at ambient temperature for 20 hours. After evaporation of solvents, the residue was triturated with water (50 ml). The resulting solid was crystallised from ethyl acetate to give the title pyrimidinone (220 mg,); m.p. 134°-137°; λmaxEtOH 249.5 nm (ε 12660), 317 nm (ε 4070), λinf 334.5 nm (ε2950), 344.5 nm (ε 1990).
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)=[O:12]>C(N(CC)CC)C.C(O)C>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[N:6]([CH2:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=2)=[O:12])[CH:7]=1

Inputs

Step One
Name
Quantity
504 mg
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
880 mg
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)OC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvents
CUSTOM
Type
CUSTOM
Details
the residue was triturated with water (50 ml)
CUSTOM
Type
CUSTOM
Details
The resulting solid was crystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(N(C1)CC(=O)C1=CC(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.